N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride
Overview
Description
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride is a useful research compound. Its molecular formula is C18H21Cl3N4 and its molecular weight is 399.7 g/mol. The purity is usually 95%.
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Preparation Methods
- Combine benzene-1,4-diamine and 4-nitrochlorobenzene in a reaction vessel in appropriate molar ratios.
- Add a suitable amount of NaOH solution to act as a catalyst.
- Conduct the reaction at an appropriate temperature and for a suitable duration.
- Upon completion, isolate the product through crystallization, filtration, washing, and drying[1][1].
Chemical Reactions Analysis
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the amino groups can be replaced by other substituents[][1].
Scientific Research Applications
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a catalyst in the synthesis of polyamide polymers and polyaryletherketone resins[][1].
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of high-performance polymers and materials with specific mechanical and thermal properties[][1].
Comparison with Similar Compounds
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine trihydrochloride can be compared with other similar compounds such as:
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine: This compound lacks the trihydrochloride component and has different solubility and reactivity properties[][1].
N1,N1,N4,N4-Tetrakis(4-aminophenyl)-1,4-benzenediamine: This compound has additional amino groups, leading to different polymerization and catalytic properties[][1].
Properties
IUPAC Name |
4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4.3ClH/c19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;;;/h1-12H,19-21H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRCHKHVKZFINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743752 | |
Record name | N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114254-48-7 | |
Record name | N~1~,N~1~-Bis(4-aminophenyl)benzene-1,4-diamine--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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